4'-Chloro-3-(2,5-dimethylphenyl)propiophenone chemical properties and molecular structure
4'-Chloro-3-(2,5-dimethylphenyl)propiophenone chemical properties and molecular structure
An In-depth Technical Guide to 4'-Chloro-3-(2,5-dimethylphenyl)propiophenone: Synthesis, Structure, and Properties
Introduction
4'-Chloro-3-(2,5-dimethylphenyl)propiophenone is a substituted aromatic ketone belonging to the propiophenone class of compounds. Its molecular architecture, featuring a chlorinated phenyl ring and a dimethylphenyl moiety linked by a three-carbon chain, makes it a compound of significant interest for researchers in medicinal chemistry and materials science. Propiophenone derivatives are established as critical intermediates in the synthesis of a wide range of biologically active molecules and functional materials.[1][2] This guide provides a comprehensive technical overview of 4'-Chloro-3-(2,5-dimethylphenyl)propiophenone, detailing its chemical properties, molecular structure, a proposed synthetic pathway with mechanistic insights, and a discussion of its potential applications and toxicological considerations. The information is tailored for researchers, scientists, and drug development professionals seeking a deep understanding of this specific chemical entity.
Physicochemical and Structural Properties
The fundamental properties of a compound dictate its behavior in chemical and biological systems. The key identifiers and calculated properties for 4'-Chloro-3-(2,5-dimethylphenyl)propiophenone are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 1-(4-chlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | [3] |
| CAS Number | 898753-39-4 | [3] |
| Molecular Formula | C₁₇H₁₇ClO | [3][4] |
| Molecular Weight | 272.77 g/mol | [3][4] |
| Canonical SMILES | CC1=CC=C(C)C(CCC(=O)C2=CC=C(Cl)C=C2)=C1 | [3] |
| InChI Key | GIEZBHZHQHFROA-UHFFFAOYSA-N | [3] |
| Purity (Typical) | ≥97% | [3] |
Molecular Structure and Spectroscopic Analysis
Structural Elucidation
The structure of 4'-Chloro-3-(2,5-dimethylphenyl)propiophenone is characterized by three main components:
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A 4-chlorophenyl ketone group, where a chlorine atom is positioned para to the carbonyl function. This electron-withdrawing group influences the reactivity of the aromatic ring and the carbonyl carbon.
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An ethylene bridge (-CH₂-CH₂-) connecting the carbonyl group to the second aromatic ring.
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A 2,5-dimethylphenyl group attached at the terminal end of the ethylene bridge. The steric and electronic effects of the two methyl groups on this ring are critical determinants of the molecule's overall conformation and reactivity.
Caption: Molecular structure of 4'-Chloro-3-(2,5-dimethylphenyl)propiophenone.
Predicted Spectroscopic Profile
While specific experimental data is not publicly available, a predictive analysis based on the known principles of spectroscopy for substituted aromatic ketones can provide valuable insights for characterization.[5]
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Two distinct sets of signals are expected in the aromatic region (~7.0-8.0 ppm). The 4-chlorophenyl group will show two doublets (an AA'BB' system) due to the para substitution. The 2,5-dimethylphenyl group will exhibit three signals: two singlets (or narrow doublets) and one doublet, corresponding to the three aromatic protons.
-
Methylene Protons (-CH₂-CH₂-): Two triplets are predicted around 2.8-3.4 ppm. The protons adjacent to the carbonyl group (Cα) will be downfield compared to the protons adjacent to the dimethylphenyl ring (Cβ) due to the deshielding effect of the ketone.
-
Methyl Protons (-CH₃): Two sharp singlets are expected in the aliphatic region (~2.2-2.5 ppm), corresponding to the two non-equivalent methyl groups on the phenyl ring.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon: A characteristic signal for the ketone carbonyl group is expected to appear significantly downfield, around 195-200 ppm.
-
Aromatic Carbons: A total of 12 signals in the aromatic region (~125-145 ppm) are anticipated. This includes four signals for the 4-chlorophenyl ring and eight for the 2,5-dimethylphenyl ring (six ring carbons and two methyl-substituted carbons).
-
Aliphatic Carbons: Signals for the two methylene carbons will be present around 30-45 ppm, and the two methyl carbons will appear further upfield, around 20-25 ppm.
-
-
IR (Infrared) Spectroscopy:
-
C=O Stretch: A strong, sharp absorption band characteristic of an aryl ketone carbonyl stretch is expected between 1680-1700 cm⁻¹.
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C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups will be observed just below 3000 cm⁻¹.
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C=C Stretches: Aromatic ring C=C stretching will produce several bands in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: A band in the fingerprint region, typically around 1090-1100 cm⁻¹ for a C-Cl bond on an aromatic ring, is expected.
-
-
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 272. A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak will be present due to the natural abundance of the ³⁷Cl isotope.
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Key Fragmentation Patterns: Common fragmentation would involve cleavage alpha to the carbonyl group. The most prominent fragment would likely be the 4-chlorobenzoyl cation at m/z 139/141. Another significant fragmentation pathway would be McLafferty rearrangement if sterically permissible, or cleavage of the Cα-Cβ bond.
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Synthesis and Mechanistic Insights
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The most logical and industrially scalable method for synthesizing 4'-Chloro-3-(2,5-dimethylphenyl)propiophenone is through a Friedel-Crafts acylation reaction.[6][7] This cornerstone of organic synthesis involves the electrophilic aromatic substitution of an acyl group onto an aromatic ring.[8][9] The synthesis would proceed by reacting chlorobenzene with 3-(2,5-dimethylphenyl)propionyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: Proposed synthesis via Friedel-Crafts acylation.
Reaction Mechanism
The Friedel-Crafts acylation proceeds via a well-established multi-step mechanism:[6][7]
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Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with the chlorine atom of the 3-(2,5-dimethylphenyl)propionyl chloride. This complex is unstable and cleaves to form a highly electrophilic, resonance-stabilized acylium ion. This step is critical as it generates the active electrophile required for the reaction.
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Electrophilic Aromatic Substitution: The electron-rich π-system of the chlorobenzene ring acts as a nucleophile, attacking the acylium ion. This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion (or sigma complex), temporarily disrupting the ring's aromaticity. Acylation occurs predominantly at the para position relative to the chlorine atom due to a combination of steric hindrance at the ortho positions and the directing effects of the chloro group.
-
Deprotonation and Regeneration: A weak base, typically the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the sp³-hybridized carbon of the arenium ion. This restores the aromaticity of the ring, yielding the final ketone product and regenerating the AlCl₃ catalyst (though it remains complexed to the product ketone). An aqueous workup is required to liberate the final product.
Experimental Protocol: Laboratory-Scale Synthesis
The following protocol is a representative procedure for the synthesis of the title compound.
Materials:
-
Chlorobenzene (1.0 eq)
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3-(2,5-dimethylphenyl)propionyl chloride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon).
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve 3-(2,5-dimethylphenyl)propionyl chloride (1.1 eq) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.
-
Aromatic Substrate Addition: Add chlorobenzene (1.0 eq) to the dropping funnel and add it dropwise to the reaction mixture. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Quench: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench it by carefully pouring it over crushed ice containing concentrated HCl. This step hydrolyzes the aluminum complexes and protonates any remaining base. Causality Note: This exothermic step must be performed slowly and with cooling to control the release of heat and HCl gas.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally, brine. Causality Note: The bicarbonate wash neutralizes any remaining acid, preventing product degradation during solvent removal.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure 4'-Chloro-3-(2,5-dimethylphenyl)propiophenone.
Synthesis and Analysis Workflow
Caption: General workflow for synthesis and characterization.
Potential Applications and Toxicological Considerations
Role as a Synthetic Intermediate
The primary value of 4'-Chloro-3-(2,5-dimethylphenyl)propiophenone lies in its potential as a versatile intermediate for the synthesis of more complex molecules. The propiophenone scaffold is a common feature in many pharmaceutical agents.[1] For instance, the related compound 4'-chloropropiophenone is a key intermediate in the synthesis of analgesics and anti-inflammatory drugs.[1][10] The ketone functionality can be readily transformed into other functional groups (e.g., alcohols, amines, alkenes), and the two distinct aromatic rings offer sites for further functionalization, making this molecule a valuable building block in drug discovery programs. Structurally similar compounds have been investigated for potential antimicrobial and anticancer properties.[11][12]
Toxicological Profile and Safety
According to supplier safety data, 4'-Chloro-3-(2,5-dimethylphenyl)propiophenone is classified as harmful and an irritant (GHS07).[3]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Measures: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.[3]
As a member of the chlorophenol derivative family, it is prudent to handle this compound with care. Chlorinated aromatic compounds as a class can be persistent in the environment and may exhibit varying degrees of toxicity.[13] Genotoxicity has been observed in some related chloropropiophenone impurities, highlighting the importance of thorough toxicological evaluation for any new chemical entity intended for advanced development.[14]
Conclusion
4'-Chloro-3-(2,5-dimethylphenyl)propiophenone is a well-defined chemical entity with significant potential as a synthetic intermediate. Its structure is amenable to synthesis via established methods like Friedel-Crafts acylation. The combination of a reactive ketone and two modifiable aromatic rings provides a platform for the development of novel compounds in pharmaceuticals and other areas of chemical science. While it should be handled with appropriate safety precautions, its utility as a building block warrants further exploration by the scientific community.
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4'-CHLOROPROPIOPHENONE. precisionFDA. [Link]
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4'-Chloro-3-(2,5-dimethylphenyl)propiophenone,97%. Howei Pharm. [Link]
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Al-gamal, A., El-gendy, A., & El-nahas, A. (2021). Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). MDPI. [Link]
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